ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate, also known as CA-4, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. CA-4 belongs to a class of compounds known as combretastatins, which have been shown to have anti-tumor and anti-angiogenic properties.
作用機序
The mechanism of action of ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate involves the disruption of microtubule formation in cancer cells. Microtubules are essential for cell division, and ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been shown to inhibit the formation of these structures, leading to cell cycle arrest and apoptosis. Additionally, ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been shown to have anti-angiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects
ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-angiogenic properties, ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has also been shown to have anti-oxidant properties, reducing oxidative stress in cells.
実験室実験の利点と制限
One advantage of using ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate in lab experiments is its specificity for cancer cells. ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been shown to be effective against a wide range of cancer cell lines, while having minimal toxicity to normal cells. However, one limitation of using ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate in lab experiments is its instability in aqueous solutions. ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate is highly lipophilic, making it difficult to dissolve in water and limiting its potential for use in clinical applications.
将来の方向性
For research on ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate include the development of more stable analogs that can be used in clinical applications. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate and to identify potential drug targets. Finally, clinical trials are needed to determine the safety and efficacy of ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate in humans.
合成法
The synthesis of ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate involves a multi-step process that begins with the reaction of 2-bromoethyl 4-methylbenzoate with sodium hydride to form the intermediate compound 4-(2-bromoethyl)benzoic acid. This intermediate is then reacted with furan-2-carbaldehyde to form ethyl 4-(5-formylfuran-2-yl)benzoate. The final step in the synthesis involves the reaction of the ethyl ester with the hydrazone of cyanoacetic acid to form ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate.
科学的研究の応用
Ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor and anti-angiogenic properties, making it a promising candidate for the development of new cancer therapies. ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer.
特性
製品名 |
ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate |
---|---|
分子式 |
C17H15N3O4 |
分子量 |
325.32 g/mol |
IUPAC名 |
ethyl 4-[5-[(E)-[(2-cyanoacetyl)hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C17H15N3O4/c1-2-23-17(22)13-5-3-12(4-6-13)15-8-7-14(24-15)11-19-20-16(21)9-10-18/h3-8,11H,2,9H2,1H3,(H,20,21)/b19-11+ |
InChIキー |
KDPKBERYQXKKSV-YBFXNURJSA-N |
異性体SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CC#N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CC#N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。